Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Catalog No.
S685620
CAS No.
61098-37-1
M.F
C9H8ClN3O2
M. Wt
225.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxyl...

CAS Number

61098-37-1

Product Name

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

IUPAC Name

ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7(10)13-8(12-6)3-4-11-13/h3-5H,2H2,1H3

InChI Key

XZOUEGUVGJXUHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=NN2C(=C1)Cl

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C(=C1)Cl

Fluorescent Molecules for Studying Intracellular Processes

Scientific Field: Bioorganic Chemistry

Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Methods of Application: The PPs were synthesized and their photophysical properties were tuned by varying the electron-donating groups (EDGs) at position 7 on the fused ring .

Results: The PPs bearing simple aryl groups allowed good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Lipid Droplet Biomarkers for Cancer Cells

Scientific Field: Biomedical Research

Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Methods of Application: The PPs were applied to the cells and their fluorescence properties were used to identify lipid droplets .

Results: The combination of photophysical properties with biological activities allowed the use of these compounds as lipid droplet biomarkers .

Inhibitors of PI3Kδ for Treatment of Inflammatory and Autoimmune Diseases

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as a novel series of selective PI3Kδ inhibitors .

Methods of Application: A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine was synthesized .

Results: Among all compounds obtained, CPL302415 showed the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity, and promising physicochemical properties .

Dearomatization of the Pyrimidine Ring

Scientific Field: Organic Chemistry

Summary of Application: The pyrimidine ring of pyrazolo[1,5-a]pyrimidine moiety can be dearomatized via reduction .

Methods of Application: The dearomatization was achieved through the reduction of the model compound ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

Results: The study provided insights into the dearomatization of the pyrimidine ring of pyrazolo[1,5-a]pyrimidine .

Chemosensors for Ionic or Molecular Sensing

Scientific Field: Analytical Chemistry

Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications, including use as chemosensors for ionic or molecular sensing .

Preparation of Antitumor Pyrazolopyrimidine Compounds

Scientific Field: Medicinal Chemistry

Summary of Application: Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used in the preparation of antitumor pyrazolopyrimidine compounds .

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. The molecular formula is C9H8ClN3O2C_9H_8ClN_3O_2 with a molecular weight of 225.63 g/mol. This compound features a chlorine atom at the 7-position of the pyrazolo ring and an ethyl ester at the carboxyl group, which contributes to its chemical reactivity and biological properties. It is primarily utilized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology .

Typical for compounds containing ester and chlorinated functionalities. Some notable reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Condensation Reactions: The carboxylic acid moiety may participate in condensation reactions with amines to form amides or with alcohols to form additional esters.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Research indicates that Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:

  • Antitumor Agent: Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties: It has shown promise in reducing inflammation in various biological models.
  • Antimicrobial Activity: The compound has been evaluated for its effectiveness against certain bacterial strains.

The precise mechanisms of action are still under investigation, but these activities make it a candidate for further drug development .

The synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of Pyrazolo Ring: Starting from appropriate precursors, a pyrazole ring can be synthesized through cyclization reactions involving hydrazines and carbonyl compounds.
  • Chlorination: The introduction of chlorine at the 7-position can be accomplished using chlorinating agents under controlled conditions.
  • Esterification: Finally, the carboxylic acid can be converted to its ethyl ester using ethanol and an acid catalyst.

These methods allow for the production of the compound with high purity suitable for research applications .

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several applications, including:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Chemical Biology: Used in studies investigating enzyme inhibition and receptor interactions.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.

The versatility of this compound makes it valuable in both academic and industrial research settings .

Interaction studies involving Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy against target cells or pathogens.
  • ADMET Profiling: To assess absorption, distribution, metabolism, excretion, and toxicity characteristics.

These studies are crucial for understanding the pharmacokinetics and potential therapeutic uses of the compound .

Several compounds share structural similarities with Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. Notable examples include:

Compound NameCAS NumberSimilarity Index
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate58347-48-10.83
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate223141-46-60.78
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate1172229-72-90.73
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate1053656-37-30.69
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate115932-00-80.63

Uniqueness

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific chlorine substitution pattern and ethyl ester functionality that may enhance solubility and bioavailability compared to other similar compounds. Its distinct biological activities also set it apart as a promising candidate for drug development targeting specific diseases .

XLogP3

1.8

Wikipedia

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Dates

Modify: 2023-08-15

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